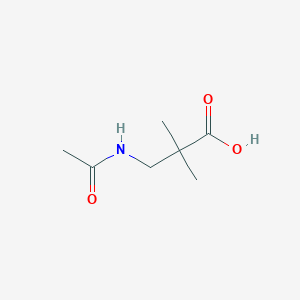

3-Acetamido-2,2-dimethylpropanoic acid

Description

Properties

IUPAC Name |

3-acetamido-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(9)8-4-7(2,3)6(10)11/h4H2,1-3H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGGYLDPNUJPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-2,2-dimethylpropanoic acid typically involves the acylation of 2,2-dimethylpropanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-Acetamido-2,2-dimethylpropanoic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetamido group to an amine group, resulting in the formation of 3-amino-2,2-dimethylpropanoic acid.

Substitution: The compound can participate in substitution reactions, where the acetamido group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are employed.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of 3-amino-2,2-dimethylpropanoic acid.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: 3-Acetamido-2,2-dimethylpropanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and pharmaceuticals.

Biology: In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions.

Medicine: The compound has potential applications in drug development, particularly in the design of novel therapeutic agents. Its unique structure allows for the exploration of new pharmacological activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 3-Acetamido-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, modulating cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

3-Azido-2,2-dimethylpropanoic Acid

- Structure : Replaces the acetamido group with an azide (-N₃) at the third carbon.

- Synthesis : Synthesized via one-pot reactions in quantitative yield (425 mg), as described in . Key NMR signals: δ 3.42 (s, CH₂), 1.25 (s, 2×CH₃) .

- Key Differences : The azide group introduces high reactivity (e.g., click chemistry applications), whereas the acetamido group enhances hydrogen-bonding capacity and stability.

N-(2-Aminoethyl)-3-acetamido-2,4,6-triiodobenzamide (AcTIB-NH₂)

- Structure: A triiodinated benzamide derivative with an acetamido group and aminoethyl side chain.

- Applications : Used in hyaluronic acid (HA) hydrogels for biomedical applications (e.g., injectable scaffolds). Degree of substitution (DS) ranges from 0.2–0.3, confirmed by ¹H NMR .

- Key Differences: The iodinated aromatic ring enhances radiopacity, making it suitable for imaging applications, unlike the non-iodinated target compound.

Fibric Acids (e.g., Clofibrate, Gemfibrozil)

- Structure: Share a 2,2-dimethylpropanoic acid core but lack the acetamido group.

- Conformational Flexibility: Computational studies show fibric acids exhibit varying flexibility (Clo < Gem < Beza < Fen) due to rotational freedom around the phenoxy group. The acetamido group in 3-acetamido-2,2-dimethylpropanoic acid may restrict conformational adaptability, impacting pharmacokinetics .

Solubility and Stability

- This compound: Predicted moderate water solubility due to polar acetamido and carboxylate groups. Steric hindrance from dimethyl groups may reduce aggregation.

- Triiodinated Analogs (e.g., HA-TIB-PBA) : Lower aqueous solubility due to hydrophobic iodine atoms but improved stability in cross-linked hydrogels (DS 0.1–0.2) .

Toxicity Profiles

- 3-Acetamido-2,4,6-Triiodophenylvaleric Acid: LD₅₀ values (oral-mouse: 4000 mg/kg; IV-mouse: 700 mg/kg) indicate moderate toxicity, attributed to iodine content and metabolic release of NOₓ .

- Target Compound : Expected lower toxicity due to absence of heavy atoms, though acetamido hydrolysis products (e.g., acetic acid) require evaluation.

Data Table: Key Comparative Properties

Biological Activity

3-Acetamido-2,2-dimethylpropanoic acid, also known as a derivative of the amino acid structure, has garnered attention in recent research for its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes an acetamido group attached to a dimethylpropanoic acid backbone. This structural configuration allows it to engage in various biochemical interactions.

Biological Activity

The biological activity of this compound is primarily linked to its role in metabolic pathways and enzyme interactions. The compound has been studied for its potential as a substrate in enzymatic reactions, influencing metabolic processes.

The mechanism of action involves the compound acting as a substrate for specific enzymes, facilitating catalytic reactions that lead to the formation of various products. Its interaction with enzymes can modulate metabolic pathways, which is crucial for understanding its potential therapeutic effects.

Research Findings and Case Studies

Recent studies have highlighted the biological significance of this compound in various contexts:

- Enzyme Inhibition : Research indicates that derivatives of this compound can inhibit specific enzymes involved in metabolic disorders. For example, studies have shown that certain substituted acetamides exhibit inhibitory effects on butyrylcholinesterase (BChE), suggesting potential applications in neurodegenerative diseases .

- Antioxidant Properties : Some derivatives have demonstrated antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions. This is particularly relevant in models of hyperglycemia where oxidative stress plays a significant role .

- Therapeutic Applications : The compound's ability to modulate enzyme activity opens avenues for therapeutic applications, particularly in drug design aimed at treating metabolic disorders and neurodegenerative diseases. Its structural features make it an attractive candidate for developing selective inhibitors .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 3-Acetamido-2,2-dimethylpropanoic acid, and how can purity be optimized?

Methodological Answer:

A common approach involves coupling acetamide groups to a pre-functionalized 2,2-dimethylpropanoic acid backbone. For analogs, reactions in anhydrous dimethylformamide (DMF) with carbodiimide coupling agents (e.g., EDC) and activators (e.g., NHS) are used to form stable amide bonds . Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) or preparative HPLC is critical. Purity ≥95% can be achieved by iterative crystallization, monitored by TLC (10% MeOH/CHCl₃) or NMR to confirm the absence of unreacted intermediates .

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ or DMSO-d₆) resolve structural features like the acetamido group (δ ~2.0 ppm for CH₃) and dimethylpropanoic acid backbone (δ ~1.25 ppm for CH₃ groups) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., calculated for C₇H₁₃NO₃: 159.09 g/mol).

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity, while size exclusion chromatography (SEC) with MALS detectors evaluates aggregation states in solution .

Advanced: How do steric effects from the 2,2-dimethyl group influence reactivity in enzyme-binding studies?

Methodological Answer:

The 2,2-dimethyl group introduces steric hindrance, potentially reducing binding affinity to enzymes with deep active sites. For example, analogs like (S)-3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid show altered interactions with amino acid-metabolizing enzymes due to restricted conformational flexibility . To study this, molecular docking simulations (e.g., AutoDock Vina) paired with mutagenesis assays (e.g., alanine scanning of enzyme binding pockets) can identify steric clashes or favorable hydrophobic interactions .

Advanced: What strategies resolve contradictions in solubility data reported for this compound derivatives?

Methodological Answer:

Discrepancies in solubility (e.g., aqueous vs. organic solvents) often arise from polymorphic forms or pH-dependent ionization. For analogs like 3-hydroxy-2,2-dimethylpropionic acid, solubility in PBS (pH 7.4) is ~50 mg/mL, while in DMSO, it exceeds 100 mg/mL . To standardize reports:

Characterize polymorphs via X-ray crystallography .

Perform pH-solubility profiling (e.g., from pH 2–10 using HCl/NaOH titrations).

Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers .

Advanced: How can crystallographic fragment screening improve understanding of this compound’s interactions with FAD-dependent oxidoreductases?

Methodological Answer:

Crystallographic fragment screening identifies binding modes at atomic resolution. For example, fragment libraries containing acetamido derivatives (e.g., 2-[3-acetamido...]propanoic acid) are soaked into enzyme crystals (e.g., Chaetomium thermophilum oxidoreductase). Diffraction data (collected at synchrotrons, resolution ≤1.8 Å) reveal hydrogen bonding between the acetamido group and active-site residues (e.g., Asp/Glu). Follow-up ITC (isothermal titration calorimetry) quantifies binding affinity (Kd) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store at 2–8°C in sealed, moisture-resistant containers under inert gas (e.g., argon). For long-term stability (>6 months), lyophilize and store at -20°C. Monitor degradation via LC-MS; common impurities include hydrolyzed products (e.g., 3-amino-2,2-dimethylpropanoic acid) .

Advanced: How does the acetamido moiety impact metabolic stability in cell-based assays?

Methodological Answer:

The acetamido group enhances metabolic stability by resisting peptidase cleavage compared to primary amines. In vitro assays with liver microsomes or hepatocytes (e.g., human HepG2 cells) show slower degradation rates (t₁/₂ > 4 hrs vs. <1 hr for non-acetylated analogs). Quantify metabolites using UPLC-QTOF-MS and compare with control compounds lacking the acetamido group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.